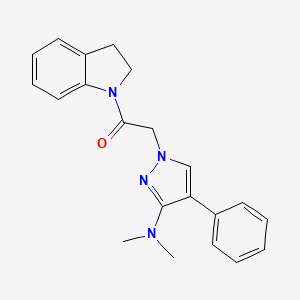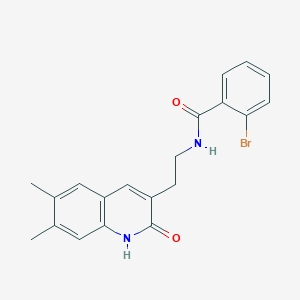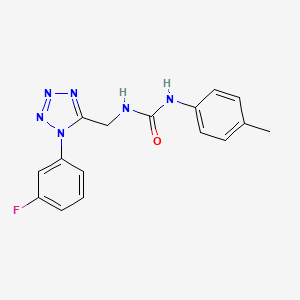
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPI, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of DPI involves the inhibition of PKC through the binding of DPI to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of cellular signaling pathways. Additionally, DPI has been shown to have some non-specific effects on cellular signaling, including the inhibition of calcium-dependent signaling pathways and the modulation of ion channels.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PKC signaling, DPI has been shown to inhibit the activity of other kinases, including mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K). Additionally, DPI has been shown to inhibit the activity of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in phagocytic cells.
実験室実験の利点と制限
One of the major advantages of DPI is its potency and selectivity as a PKC inhibitor. This makes it an ideal tool for studying the role of PKC in various cellular processes. Additionally, DPI is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one of the limitations of DPI is its non-specific effects on cellular signaling, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on DPI. One area of interest is the development of more selective PKC inhibitors that can be used to study the role of specific PKC isoforms in cellular signaling. Additionally, there is interest in the development of DPI analogs with improved pharmacokinetic properties, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, there is interest in the use of DPI as a tool for studying the role of ROS in cellular signaling, as well as the development of new inhibitors of NADPH oxidase for the treatment of inflammatory diseases.
合成法
The synthesis of DPI involves the reaction of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and indoline in the presence of a base. This reaction leads to the formation of DPI as a yellow solid. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
DPI has been used extensively in scientific research as a tool to study various signaling pathways. One of the most notable applications of DPI is its use as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by DPI has been shown to have a wide range of effects on cellular signaling, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-23(2)21-18(16-8-4-3-5-9-16)14-24(22-21)15-20(26)25-13-12-17-10-6-7-11-19(17)25/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGHFQDISMFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide](/img/structure/B2945999.png)


![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)

![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)

![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)


![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)

![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)